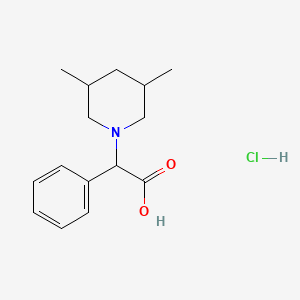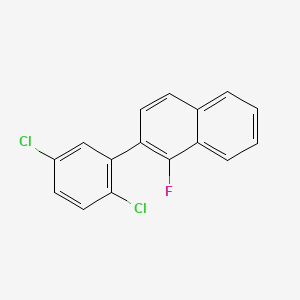
2-(2,5-Dichlorophenyl)-1-fluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dichlorophenyl)-1-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It features a naphthalene core substituted with a fluorine atom at the first position and a 2,5-dichlorophenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)-1-fluoronaphthalene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The specific conditions for the synthesis of this compound would include the use of 2,5-dichlorophenylboronic acid and 1-fluoronaphthalene as starting materials, with a palladium catalyst such as palladium(II) acetate and a base like potassium carbonate in an appropriate solvent such as toluene .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)-1-fluoronaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic rings.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: As mentioned earlier, the compound can be synthesized using coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated, nitrated, or sulfonated derivatives of the compound.
Scientific Research Applications
2-(2,5-Dichlorophenyl)-1-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)-1-fluoronaphthalene involves its interaction with specific molecular targets. The compound’s aromatic rings allow it to engage in π-π interactions with other aromatic systems, which can influence its binding to biological molecules. The presence of the fluorine atom and chlorine atoms can also affect its reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dichlorophenyl)-1-chloronaphthalene
- 2-(2,5-Dichlorophenyl)-1-bromonaphthalene
- 2-(2,5-Dichlorophenyl)-1-iodonaphthalene
Uniqueness
2-(2,5-Dichlorophenyl)-1-fluoronaphthalene is unique due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties compared to its chlorinated, brominated, or iodinated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it particularly valuable in medicinal chemistry and materials science .
Properties
Molecular Formula |
C16H9Cl2F |
|---|---|
Molecular Weight |
291.1 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)-1-fluoronaphthalene |
InChI |
InChI=1S/C16H9Cl2F/c17-11-6-8-15(18)14(9-11)13-7-5-10-3-1-2-4-12(10)16(13)19/h1-9H |
InChI Key |
IKULHZYCPWHXTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


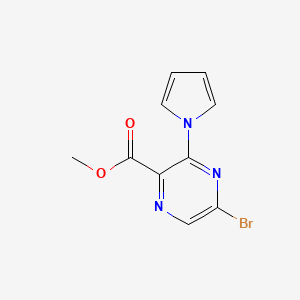
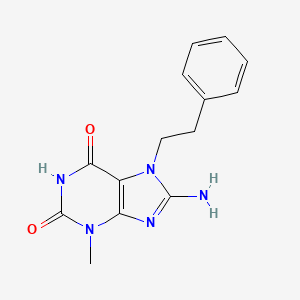

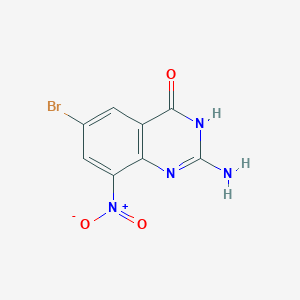

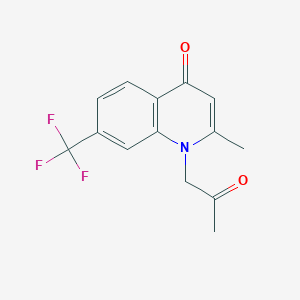

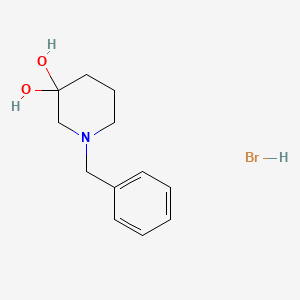


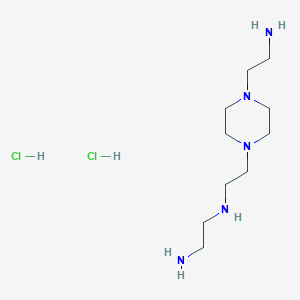
![N'-[(Cyclopropanecarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11841574.png)

